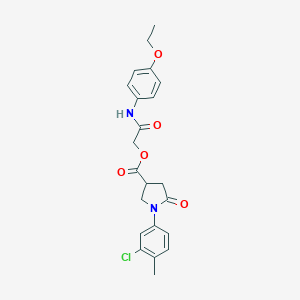
2-(4-Ethoxyanilino)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Ethoxyanilino)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate, also known as ECO-02301, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research.
作用機序
2-(4-Ethoxyanilino)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate inhibits DHODH by binding to the enzyme's active site and preventing the conversion of dihydroorotate to orotate, which is a key step in the pyrimidine nucleotide synthesis pathway. This inhibition leads to a decrease in the levels of pyrimidine nucleotides, which in turn inhibits DNA replication and cell growth.
Biochemical and Physiological Effects
2-(4-Ethoxyanilino)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been shown to have potent anti-cancer activity in vitro and in vivo. In addition to its anti-cancer effects, 2-(4-Ethoxyanilino)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate has also been shown to have anti-inflammatory and immunomodulatory effects. Studies have shown that 2-(4-Ethoxyanilino)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate can inhibit the production of pro-inflammatory cytokines and promote the production of anti-inflammatory cytokines, which may make it a potential therapeutic agent for inflammatory diseases.
実験室実験の利点と制限
One of the advantages of 2-(4-Ethoxyanilino)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate is its potency and specificity for DHODH inhibition. This makes it a valuable tool for studying the role of DHODH in cancer and other diseases. However, one limitation of 2-(4-Ethoxyanilino)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate is its poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several potential future directions for research on 2-(4-Ethoxyanilino)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate. One area of interest is the development of more soluble analogs of 2-(4-Ethoxyanilino)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate that can be used in a wider range of experimental settings. Another area of interest is the investigation of the immunomodulatory effects of 2-(4-Ethoxyanilino)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate and its potential applications in the treatment of autoimmune and inflammatory diseases. Finally, further studies are needed to fully understand the mechanism of action of 2-(4-Ethoxyanilino)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate and its potential applications in cancer treatment.
合成法
2-(4-Ethoxyanilino)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate can be synthesized through a multi-step process that involves the reaction of 4-ethoxyaniline with ethyl oxalyl chloride to form 2-(4-ethoxyanilino)-2-oxoethyl chloride. This intermediate is then reacted with 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylic acid to form 2-(4-Ethoxyanilino)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate.
科学的研究の応用
2-(4-Ethoxyanilino)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been studied for its potential applications in medical research, particularly in the field of cancer treatment. Studies have shown that 2-(4-Ethoxyanilino)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate inhibits the growth of cancer cells by targeting the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the synthesis of pyrimidine nucleotides that are essential for DNA replication.
特性
製品名 |
2-(4-Ethoxyanilino)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate |
|---|---|
分子式 |
C22H23ClN2O5 |
分子量 |
430.9 g/mol |
IUPAC名 |
[2-(4-ethoxyanilino)-2-oxoethyl] 1-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C22H23ClN2O5/c1-3-29-18-8-5-16(6-9-18)24-20(26)13-30-22(28)15-10-21(27)25(12-15)17-7-4-14(2)19(23)11-17/h4-9,11,15H,3,10,12-13H2,1-2H3,(H,24,26) |
InChIキー |
PXKSZHVBELLBQP-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC(=C(C=C3)C)Cl |
正規SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC(=C(C=C3)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270824.png)
![6-bromo-N-(4-bromo-2,3-dichlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270825.png)
![6-bromo-N-[4-(3,5-dimethylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270826.png)
![6-bromo-N-(4-bromo-3-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270828.png)
![6-bromo-N-(4-bromo-2,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270830.png)
![6-bromo-N-(4-bromo-2-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270831.png)
![6-bromo-N-(2,3-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270832.png)
![6-bromo-N-(3,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270834.png)
![6-bromo-N-(5-chloro-2-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270836.png)
![6-bromo-N-(3-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270840.png)
![6-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270841.png)
![6-bromo-N-(2,4-dichlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270843.png)
![6-bromo-N-(3-chloro-4-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270845.png)
![4-{[(6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoic acid](/img/structure/B270847.png)